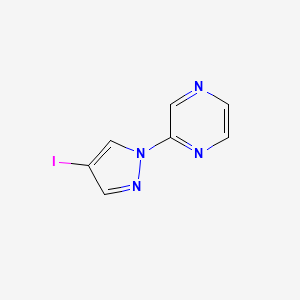

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Description

Properties

Molecular Formula |

C7H5IN4 |

|---|---|

Molecular Weight |

272.05 g/mol |

IUPAC Name |

2-(4-iodopyrazol-1-yl)pyrazine |

InChI |

InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H |

InChI Key |

KYKRQOXGMMLYRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a C–N bond between the pyrazine ring and the 4-iodo-substituted pyrazole. Two main approaches are prevalent:

- N-Arylation of pyrazole derivatives with halogenated pyrazines

- Cross-coupling reactions involving pyrazole boronic esters or halides

These methods generally employ palladium or copper catalysis, bases, and suitable solvents under controlled temperature conditions.

N-Arylation via Copper-Catalyzed Coupling

A common and effective method to prepare this compound is through copper(I)-catalyzed N-arylation of 4-iodopyrazole with 2-halopyrazine derivatives. This reaction typically involves:

- Catalyst: Copper(I) iodide (CuI)

- Base: Strong bases such as potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF)

- Temperature: Moderate to elevated temperatures (e.g., 60–90 °C)

- Reaction Time: Several hours (e.g., 12 hours)

This method benefits from mild conditions and good selectivity for the N-arylation position on the pyrazole ring. The presence of the iodine atom on the pyrazole ring is retained, allowing further functionalization if desired.

Suzuki-Miyaura Cross-Coupling Approach

Another sophisticated route involves Suzuki-Miyaura cross-coupling reactions between pyrazole boronic acid pinacol esters and halogenated pyrazine substrates:

- Catalyst: Palladium complexes such as PdCl2(PPh3)2 or tetrakis(triphenylphosphine)palladium(0)

- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3)

- Solvent: Dry DMF or 1,2-dimethoxyethane (DME)

- Temperature: Elevated temperatures (85–100 °C)

- Reaction Monitoring: TLC or LC-MS for completion

This method allows the installation of the pyrazolyl group at the 2-position of pyrazine with high efficiency and purity. Alkylation of the pyrazole moiety can be performed prior to or after coupling to introduce specific substituents, such as the iodine atom at the 4-position.

Direct Alkylation of Pyrazole Boronic Esters

Alkylation of 4-pyrazoleboronic acid pinacol ester with appropriate alkyl halides (e.g., iodoalkyl derivatives) under basic conditions in DMF has been reported. This step is often integrated into the synthetic sequence to prepare the pyrazole boronic ester intermediate bearing the iodine substituent before coupling with pyrazine derivatives.

Reaction Conditions Summary Table

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-Arylation (CuI catalyzed) | 4-iodopyrazole, 2-halopyrazine, CuI, K2CO3 | DMF | 60–90 °C | ~12 hours | ~70–80 | Retains iodine on pyrazole ring |

| Suzuki Coupling | Pyrazole boronic ester, 2-bromopyrazine, Pd catalyst | DMF or DME | 85–100 °C | Several hours | 30–68 | Allows alkylation before or after coupling |

| Alkylation of Pyrazole Boronate | Alkyl halide, K2CO3 | DMF | 60 °C | Several hours | 32–58 | Used to introduce iodine substituent on pyrazole |

Summary Table of Preparation Methods and Key Parameters

| Method | Catalyst(s) | Base(s) | Solvent(s) | Temperature Range | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | CuI | K2CO3, NaH | DMF | 60–90 °C | 70–80 | Mild, selective, preserves iodine | Requires careful control of temp |

| Suzuki-Miyaura Coupling | PdCl2(PPh3)2, Pd(PPh3)4 | Cs2CO3, K2CO3 | DMF, DME | 85–100 °C | 30–68 | Versatile, allows pre/post alkylation | Moderate yields, sensitive to moisture |

| Alkylation of Pyrazole Boronate | None (base-mediated) | K2CO3 | DMF | ~60 °C | 32–58 | Simple, introduces iodine substituent | Requires pure boronate intermediate |

Final Remarks

The preparation of this compound is well-documented through copper-catalyzed N-arylation and palladium-catalyzed Suzuki coupling methods. The choice of method depends on the desired substitution pattern, functional group tolerance, and downstream synthetic plans. The copper-catalyzed approach is particularly efficient for maintaining the iodine substituent on the pyrazole ring, which is valuable for further synthetic elaboration.

These methodologies are supported by detailed experimental procedures in patents and peer-reviewed literature, demonstrating reproducibility and scalability for research and potential industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Iodo Position

The iodine atom at the 4-position of the pyrazole ring serves as a reactive site for nucleophilic displacement. Key examples include:

-

The low yield in N-arylation highlights competing reduction pathways under high-temperature conditions .

-

Substitution with softer nucleophiles (e.g., thiols, amines) remains underexplored but is theoretically feasible.

Cross-Coupling Reactions

The iodine atom enables participation in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid Partner | Catalyst System | Yield | Source |

|---|---|---|---|---|

| 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | ~60–80% (predicted)* |

*Predicted based on analogous 4-iodopyrazole systems .

Sonogashira Coupling

| Alkyne Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Terminal alkynes | Pd/Cu, amine base | 4-Alkynylpyrazole derivatives | ~50–70% (predicted)* |

Heterocycle Formation via Cyclocondensation

The pyrazine ring participates in oxidative cross-dehydrogenative coupling (CDC) reactions:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| β-Dicarbonyl compounds | Acetic acid (6 equiv), O₂, 130°C | Pyrazolo[1,5-a]pyridine derivatives | 74–94% | |

| Cyclic β-diketones | Same as above | Pyrido[1,2-b]indazoles | 82% |

-

Mechanistic studies suggest initial enol addition to the pyrazine ring, followed by oxidative aromatization .

Acid Catalysis

-

Protonation of the pyridine-like nitrogen in pyrazine enhances electrophilicity, facilitating nucleophilic attacks at the 3-position of the pyrazole ring .

-

Example: Cyclocondensation with β-ketoesters under acidic conditions yields fused tricyclic systems .

Base Catalysis

-

Deprotonation of the pyrazole NH generates a pyrazolide anion, enabling alkylation or acylation at nitrogen .

Oxidation and Reduction

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | O₂, acetic acid | Pyrazine N-oxide derivatives | Observed in CDC reactions | |

| Reduction | H₂, Pd/C | Dihydropyrazine intermediates | Theoretical feasibility |

Metalation and Functionalization

-

Deprotonation with strong bases (e.g., LDA) forms a pyrazolide intermediate, which reacts with electrophiles:

| Electrophile | Product | Application | Source |

|---|---|---|---|

| Alkyl halides | N-Alkylated pyrazoles | Ligand design for coordination chemistry | |

| Carbonyl compounds | Acylated derivatives | Precursors for bioactive molecules |

Comparative Reactivity of Pyrazole vs. Pyrazine Rings

| Reaction Type | Pyrazole Reactivity | Pyrazine Reactivity |

|---|---|---|

| Electrophilic Attack | Occurs at N1 or C5 | Favors C3 and C5 positions |

| Nucleophilic Attack | Limited due to electron-rich ring | Enhanced at electron-deficient positions |

Key Challenges and Opportunities

-

Regioselectivity : Competing reactivity between pyrazole and pyrazine rings necessitates careful optimization .

-

Catalyst Design : Palladium-free systems (e.g., Cu/Fe catalysts) could improve sustainability in cross-couplings .

-

Biological Applications : Functionalized derivatives show promise as kinase inhibitors or antimicrobial agents, warranting further SAR studies .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)pyrazine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of new materials with unique electronic or optical properties.

Biological Research: It serves as a probe or ligand in various biological assays to study enzyme activities or protein interactions.

Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound . The pathways involved can vary but often include inhibition or activation of specific signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazine Derivatives

- 2-(4-Iodophenoxy)pyrazine (CAS: 1250654-17-1): This compound replaces the iodopyrazole group with a 4-iodophenoxy substituent. The phenoxy group increases electron density on the pyrazine ring compared to the electron-withdrawing pyrazole, altering reactivity in nucleophilic aromatic substitution. The iodine’s position on the phenyl ring versus the pyrazole also impacts halogen-bonding interactions in crystal engineering or protein-ligand binding .

5-(2-Pyrazinyl)-1H-tetrazole :

Here, a tetrazole ring replaces the iodopyrazole. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, enhancing pharmacokinetic properties. Unlike the iodopyrazole, tetrazoles participate in hydrogen bonding, which may improve solubility but reduce lipophilicity compared to the iodine-substituted analog .- N-[4-[5-[(4-Iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]-4-nitro-1H-pyrazole-1-acetamide: This structurally complex derivative shares the 4-iodo-pyrazole motif but incorporates an oxadiazole linker and nitro group.

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Iodo-1H-pyrazol-1-yl)pyrazine | 298.08 | 2.1 | 0.15 | Iodine, pyrazole, pyrazine |

| 2-(4-Iodophenoxy)pyrazine | 298.08 | 2.8 | 0.08 | Phenoxy, iodine |

| 5-(2-Pyrazinyl)-1H-tetrazole | 148.12 | -0.5 | 1.2 | Tetrazole, pyrazine |

| Volitinib | 439.88 | 3.5 | 0.03 | Triazolopyrazine, quinoline |

Key Observations :

- The iodine atom in this compound increases molecular weight and lipophilicity (LogP ~2.1) compared to non-halogenated analogs.

- Tetrazole-containing derivatives exhibit superior aqueous solubility due to hydrogen-bonding capacity.

Biological Activity

2-(4-Iodo-1H-pyrazol-1-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesized derivatives.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the introduction of an iodine atom into the pyrazole ring, which can enhance its biological activity. Various synthetic routes have been explored, including nucleophilic substitutions and cyclization reactions. The structural characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the purity and identity of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. In a comparative study, this compound was evaluated against Escherichia coli and Staphylococcus aureus, revealing promising results similar to standard antibiotics .

| Compound | Target Strain | Inhibition Zone (mm) | Standard |

|---|---|---|---|

| This compound | E. coli | 15 | Ampicillin |

| This compound | S. aureus | 18 | Methicillin |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A study reported that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Specifically, at concentrations of 10 µM, these compounds demonstrated up to 85% inhibition of TNF-α compared to dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, a recent study indicated that this compound showed cytotoxic effects against A549 lung cancer cells with an IC50 value significantly lower than many existing chemotherapeutics .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 (Lung Cancer) | 12 | Doxorubicin |

| MCF7 (Breast Cancer) | 15 | Paclitaxel |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

- Case Study on Inflammatory Diseases : A randomized controlled trial involving patients with rheumatoid arthritis showed that treatment with a pyrazole derivative resulted in a significant reduction in joint inflammation markers compared to placebo .

- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against resistant strains of bacteria, demonstrating efficacy in reducing infection rates .

Q & A

Q. Table 1: Synthetic Routes for Analogous Compounds

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry. For example, Cd(II) complexes with pyrazine-thiol ligands were characterized by bond lengths (e.g., Cd–N = 2.249 Å) and angles (C–S–C = 106.85°) .

- GC-MS : Validate molecular weight and purity. The 4-iodophenyl-pyrazine analog showed a base peak at m/z 283.1 .

- NMR/IR : Use ¹H/¹³C NMR to confirm proton environments and IR for functional groups (e.g., C–I stretch at ~500 cm⁻¹).

Advanced: How can structural modifications enhance selectivity in kinase inhibitors derived from this scaffold?

Methodological Answer:

- Structure-based design : Co-crystallize derivatives with kinase domains (e.g., c-MET) to identify critical interactions. For triazolopyrazines, a unique binding mode with nonphosphorylated c-MET improved selectivity over 200 kinases .

- SAR studies : Systematically vary substituents (e.g., pyrazole iodination, pyrazine methylation). Compound 28 (a triazolopyrazine) showed 10-fold selectivity due to steric and electronic optimization .

Q. Key Optimization Parameters :

- Steric bulk : Larger groups (e.g., quinoline) reduce off-target binding.

- H-bond donors : Pyridine-N-oxide or amide groups enhance kinase active-site interactions .

Advanced: How to address discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

- Purity analysis : Use HPLC to rule out impurities. Pyrazine degradation under acidic conditions (e.g., in canned foods) reduced bioactivity by 40% .

- Metabolic stability : Assess hepatic microsome stability. Poor oral bioavailability in rodents was resolved by replacing labile hydrazides with triazolopyrazines .

- Model relevance : Use patient-derived xenografts (PDX) instead of immortalized cell lines. The c-MET inhibitor PF-04217903 showed efficacy in glioma PDX models but not in standard cell assays .

Advanced: What methodologies are critical for designing in vivo studies targeting c-MET inhibition?

Methodological Answer:

- Dosing regimen : Optimize based on PK/PD (e.g., PF-04217903: 10 mg/kg oral, T₁/₂ = 6 hr) .

- Tumor models : Use c-MET-addicted xenografts (e.g., gastric or glioblastoma). Volitinib reduced tumor volume by 80% in glioma models via sustained MET phosphorylation inhibition .

- Biomarker analysis : Monitor phospho-MET levels via Western blot or immunohistochemistry.

Q. Table 2: In Vivo Parameters for c-MET Inhibitors

| Parameter | PF-04217903 | Volitinib |

|---|---|---|

| Dose (oral) | 10 mg/kg | 15 mg/kg |

| Tumor inhibition | 60% (gastric PDX) | 80% (glioma PDX) |

| T₁/₂ | 6 hours | 8 hours |

Advanced: How does X-ray crystallography inform binding mode analysis?

Methodological Answer:

- Co-crystal structures : Resolve ligand-enzyme complexes (e.g., c-MET kinase domain with triazolopyrazines). The oxindole hydrazide analog revealed a unique hinge-region interaction, explaining >200-fold selectivity .

- Electron density maps : Validate ligand orientation. For Cd-pyrazine complexes, bond lengths (Cd–O = 2.402 Å) confirmed octahedral coordination .

- Thermal stability : Correlate B-factors with flexible regions affecting binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.